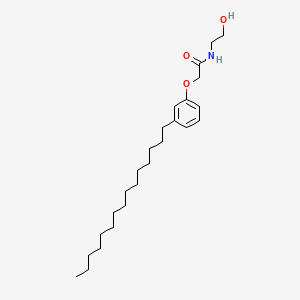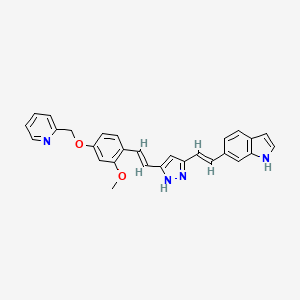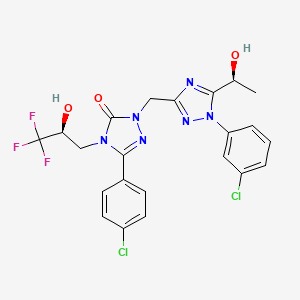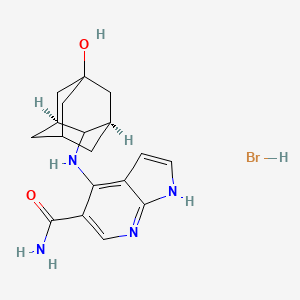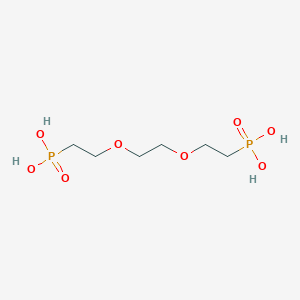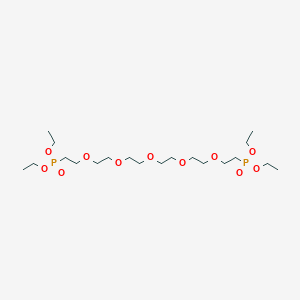![molecular formula C18H16ClFN4O B609957 4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One CAS No. 1383376-93-9](/img/structure/B609957.png)
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-05236216 hydrochloride is a brain penetrant, potent and selective inhibitor of casein kinase 1 delta/epsilon (CK1δ/ε) that modulates circadian rhythms in mice.
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds related to 4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One involves the synthesis and structural characterization of similar molecules. For instance, the synthesis of 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been studied. These compounds are characterized by single crystal diffraction, revealing their isostructural nature and providing insights into their molecular conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antitumor Activities
Compounds structurally related to the target molecule have been explored for their antimicrobial and antitumor properties. For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit antibacterial and antifungal activities against various pathogens. Additionally, some derivatives have been tested for their antitumor activity against liver cell lines, indicating the potential therapeutic applications of these compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Novel Synthesis Methods
Innovative methods for synthesizing pyrazolo[3,4-b]pyridines have been developed. For instance, a convenient ultrasound-promoted regioselective synthesis method has been established, providing an efficient route to produce these compounds in high yields and short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Crystal Structure and Drug Design
The crystal structure determination of similar compounds has been crucial in drug design, especially for anticancer agents. Studies have shown how these compounds interact with biological targets like topoisomerase IIα, providing a basis for designing novel anticancer drugs (Alam et al., 2016).
Antiproliferative Activity
Several studies have focused on the antiproliferative activities of pyrazolo[3,4-b]pyridine derivatives. Research indicates these compounds inhibit cell proliferation and induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents (El-Hashash et al., 2019).
properties
CAS RN |
1383376-93-9 |
|---|---|
Product Name |
4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One |
Molecular Formula |
C18H16ClFN4O |
Molecular Weight |
358.8014 |
IUPAC Name |
4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6,7-dihydro-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one hydrochloride |
InChI |
InChI=1S/C18H15FN4O.ClH/c1-22-10-15-16(18(22)24)13(7-8-20-15)14-9-23(2)21-17(14)11-3-5-12(19)6-4-11;/h3-9H,10H2,1-2H3;1H |
InChI Key |
CLDJMFXSCFWXDI-UHFFFAOYSA-N |
SMILES |
O=C1N(C)CC2=NC=CC(C3=CN(C)N=C3C4=CC=C(F)C=C4)=C21.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PF-05236216 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




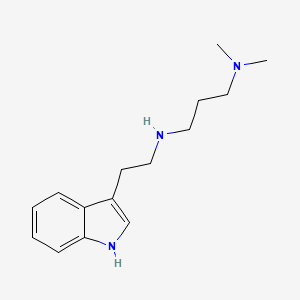
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
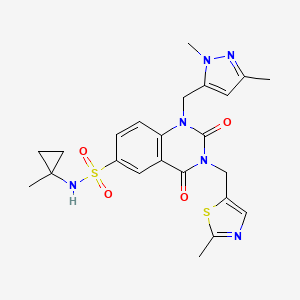
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)
